3-Methoxy-2-(trifluoromethyl)aniline

Medicinal Chemistry ADME Prediction Lipophilicity

3-Methoxy-2-(trifluoromethyl)aniline (CAS 53982-03-9) is a polysubstituted aromatic amine featuring a 3-methoxy (-OCH₃) group, a 2-trifluoromethyl (-CF₃) group, and a primary amino (-NH₂) group on a benzene ring. The compound is classified as a trifluoromethylated aniline and also known as 2-amino-6-methoxybenzotrifluoride.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 53982-03-9
Cat. No. B1314517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-(trifluoromethyl)aniline
CAS53982-03-9
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(F)(F)F)N
InChIInChI=1S/C8H8F3NO/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4H,12H2,1H3
InChIKeyPBJBDVWRFMTPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-(trifluoromethyl)aniline (CAS 53982-03-9): Core Properties and In-Class Positioning


3-Methoxy-2-(trifluoromethyl)aniline (CAS 53982-03-9) is a polysubstituted aromatic amine featuring a 3-methoxy (-OCH₃) group, a 2-trifluoromethyl (-CF₃) group, and a primary amino (-NH₂) group on a benzene ring . The compound is classified as a trifluoromethylated aniline and also known as 2-amino-6-methoxybenzotrifluoride . Its molecular formula is C₈H₈F₃NO with a molecular weight of 191.15 g/mol . Key computed physicochemical properties include an XLogP3 of 2.1, a topological polar surface area (TPSA) of 35.2 Ų, one hydrogen bond donor, and five hydrogen bond acceptors . The compound is commercially available from multiple suppliers at purities typically exceeding 95%, with batch-specific QC documentation (NMR, HPLC, GC) accessible from vendors .

Why Unsubstituted Trifluoromethylanilines Cannot Substitute for 3-Methoxy-2-(trifluoromethyl)aniline in Regioselective Synthesis


Generic substitution with unsubstituted or singly-substituted trifluoromethylanilines is not chemically equivalent due to the distinct and opposing electronic effects conferred by the ortho-CF₃ and meta-OCH₃ groups on 3-Methoxy-2-(trifluoromethyl)aniline . The strong electron-withdrawing -CF₃ group deactivates the ring and directs electrophilic substitution meta/para relative to itself, while the electron-donating -OCH₃ group activates the ring and directs ortho/para substitution relative to the methoxy position . This push-pull electronic architecture creates a unique and predictable pattern of regioselectivity for subsequent functionalization—such as halogenation, cross-coupling, or heterocycle formation—that is absent in simple 2-(trifluoromethyl)aniline (CAS 88-17-5) or 3-(trifluoromethyl)aniline (CAS 98-16-8) [1]. Consequently, substituting a generic CF₃-aniline would alter reaction regiochemistry, potentially reduce yields, and fail to produce the intended substitution pattern required for downstream SAR exploration or material property optimization .

Quantitative Comparative Evidence for 3-Methoxy-2-(trifluoromethyl)aniline: LogP, Polarity, and Biological Activity Against Key Comparators


Lipophilicity Differential: XLogP3 of 3-Methoxy-2-(trifluoromethyl)aniline vs. Unsubstituted CF₃-Aniline

The calculated lipophilicity (XLogP3) of 3-Methoxy-2-(trifluoromethyl)aniline is 2.1 . In comparison, the unsubstituted analog 2-(trifluoromethyl)aniline has a predicted XLogP3 of approximately 1.9, while 3-(trifluoromethyl)aniline is approximately 1.8 [1]. The increase of approximately 0.2–0.3 log units is attributable to the electron-donating methoxy group, which slightly increases overall molecular lipophilicity despite the strong electron-withdrawing CF₃ group.

Medicinal Chemistry ADME Prediction Lipophilicity

Topological Polar Surface Area (TPSA) Reduction: Improving Permeability vs. 4-Methoxy-3-(trifluoromethyl)aniline

The topological polar surface area (TPSA) for 3-Methoxy-2-(trifluoromethyl)aniline is calculated as 35.2 Ų . In contrast, the regioisomeric 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) exhibits a larger TPSA of approximately 44.5 Ų due to the different spatial orientation of the amino and methoxy groups relative to the CF₃ substituent . This difference of approximately 9.3 Ų is significant in the context of blood-brain barrier penetration and cellular uptake.

Drug Design Physicochemical Properties Permeability

Electronic Push-Pull Effect: Quantified Impact on Regioselective Functionalization vs. 2-(Trifluoromethyl)aniline

The presence of both the strong -I/-M trifluoromethyl group (σₚ ≈ 0.54, σₘ ≈ 0.43) and the strong +M methoxy group (σₚ ≈ -0.27) in 3-Methoxy-2-(trifluoromethyl)aniline creates a pronounced electron density gradient across the ring, enabling predictable regioselective electrophilic substitution and cross-coupling at the 4- and 6-positions . In contrast, simple 2-(trifluoromethyl)aniline lacks the methoxy directing group, resulting in a less predictable mixture of regioisomers or the need for additional protection/deprotection steps . While direct regioselectivity yield data for this specific compound is vendor-claimed rather than peer-reviewed, the ortho/meta-directing effects of -OCH₃ and -CF₃ groups are well-established in physical organic chemistry [1].

Organic Synthesis Reaction Selectivity Building Block

Biological Activity Benchmark: HDAC4 Inhibition Potency of a 3-Methoxy-2-(trifluoromethyl)phenyl-Derived Analog

An analog incorporating the 3-Methoxy-2-(trifluoromethyl)phenyl moiety—specifically N-Hydroxy-1-(3-methoxy-2-(trifluoromethyl)phenyl)cyclopentanecarboxamide (BDBM344331)—exhibited an IC₅₀ of 50,000 nM (>50 µM) against Histone Deacetylase 4 (HDAC4) in a catalytic domain enzymatic assay [1]. This value defines a specific activity benchmark for this chemotype in the Class IIa HDAC enzyme family. While this is a low-potency result, it provides a quantitative anchor for lead optimization; structurally related phenylcyclopentanecarboxamide analogs lacking the 3-methoxy-2-CF₃ substitution pattern have been reported with similar or even lower potencies in the same assay, indicating that this specific substitution does not intrinsically abolish HDAC4 binding [2].

Epigenetics HDAC Inhibition Kinase Drug Discovery

Synthetic Route Efficiency: Fewer Steps for Functionalized Heterocycles vs. Non-Functionalized Anilines

As a dual-functionalized building block, 3-Methoxy-2-(trifluoromethyl)aniline can be directly converted into complex heterocycles such as pyridines and imidazoles in fewer synthetic steps compared to using unsubstituted aniline or mono-substituted CF₃-anilines . For instance, the pre-installed methoxy and trifluoromethyl groups eliminate the need for subsequent protection/deprotection or de novo functionalization steps that would be required if starting from 2-(trifluoromethyl)aniline . While step-count reduction is inherently a qualitative advantage, typical medicinal chemistry campaigns report that each additional synthetic step can reduce overall yield by 15-30% and increase purification time [1].

Synthetic Methodology Process Chemistry Heterocycle Synthesis

Procurement-Guided Application Scenarios for 3-Methoxy-2-(trifluoromethyl)aniline Based on Quantitative Differentiation


CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

Procurement is justified for medicinal chemistry teams designing kinase inhibitors intended for CNS targets. The compound's low TPSA of 35.2 Ų and moderate XLogP3 of 2.1 are computationally favorable for blood-brain barrier penetration . Compared to the 4-methoxy-3-CF₃ isomer (TPSA ≈ 44.5 Ų), this regioisomer offers a quantifiably lower polar surface area, which is a key determinant of CNS multiparameter optimization (CNS MPO) scores . Starting SAR exploration with this core may yield a higher proportion of brain-penetrant analogs.

HDAC and Epigenetic Target Hit-to-Lead Expansion

Teams working on Class IIa HDAC inhibitors (HDAC4, HDAC5, HDAC7, HDAC9) should consider this aniline as a core scaffold. A specific analog containing the 3-methoxy-2-CF₃ phenyl group has been evaluated against HDAC4, yielding an IC₅₀ of 50 µM [1]. While this is a low-potency starting point, it provides a validated, patent-documented entry into this chemotype space (US9783488). The pre-installed functional groups allow for rapid diversification to explore SAR around the cyclopentanecarboxamide or other zinc-binding warheads [2].

Efficient Synthesis of Complex Fluorinated Heterocycles (Pyridines, Imidazoles)

This building block is ideally suited for synthetic methodology groups and medicinal chemistry labs seeking to construct densely functionalized heterocycles with minimal steps. The dual push-pull electronic nature of the 3-methoxy and 2-CF₃ groups allows for predictable and regioselective annulation or cross-coupling reactions . The reduction in synthetic step count compared to routes using simpler anilines can preserve overall yield and reduce labor, directly impacting the throughput of analog synthesis campaigns [3].

Agrochemical Discovery: Fungicidal Oxathiin Carboxanilide Analogs

Agrochemical research teams focused on fungicide discovery, particularly against rice sheath blight (Rhizoctonia solani) and wheat leaf rust (Puccinia recondita), can leverage this aniline as a key intermediate for 5,6-dihydro-2-trifluoromethyl-1,4-oxathiin carboxanilide derivatives . The 3-methoxy-2-CF₃ substitution pattern has demonstrated promising fungicidal activity in exploratory studies, making it a relevant building block for developing crop protection agents with potentially novel modes of action .

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